molecular formula C8H16O2 B3120902 cis-1,2-Cyclooctanediol CAS No. 27607-33-6

cis-1,2-Cyclooctanediol

Cat. No.: B3120902
CAS No.: 27607-33-6
M. Wt: 144.21 g/mol
InChI Key: HUSOFJYAGDTKSK-OCAPTIKFSA-N
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Description

cis-1,2-Cyclooctanediol: is a chemical compound with the molecular formula C8H16O2 . It is a type of diol, meaning it contains two hydroxyl (OH) groups attached to a cyclooctane ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

cis-1,2-Cyclooctanediol is a 1,2-disubstituted acyclic ethylene glycol It’s known to interact with oxalyl chloride in the presence of triethylamine .

Mode of Action

This compound undergoes cyclocondensation with oxalyl chloride in the presence of triethylamine at 0°C . This reaction results in the formation of cyclic oxalate . The cyclocondensation process involves the reaction of two functional groups on the same molecule to form a larger ring system. In this case, the hydroxyl groups on the cyclooctanediol molecule react with oxalyl chloride, leading to the formation of a cyclic oxalate.

Pharmacokinetics

Its physicochemical properties such as its molecular weight (14421 g/mol) and its solubility may influence its bioavailability .

Result of Action

The primary result of the action of this compound is the formation of cyclic oxalate through cyclocondensation with oxalyl chloride

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, the cyclocondensation reaction with oxalyl chloride occurs at 0°C . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability include pH and the presence of other chemical entities in the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-1,2-Cyclooctanediol can be synthesized through several methods. One common method involves the cyclocondensation of oxalyl chloride with 1,2-cyclooctanediol in the presence of triethylamine at 0°C to yield cyclic oxalate . Another method involves the reduction of cyclooctene oxide using lithium aluminum hydride (LiAlH4) as a reducing agent .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Properties

IUPAC Name

(1R,2S)-cyclooctane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSOFJYAGDTKSK-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@@H]([C@@H](CC1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501037225
Record name (1R,2S)-1,2-Cyclooctanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27607-33-6
Record name (1R,2S)-1,2-Cyclooctanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-1,2-Cyclooctanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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